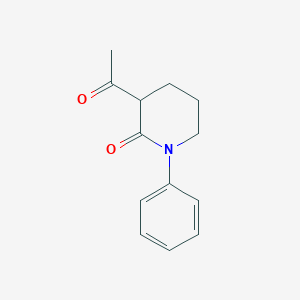

3-Acetyl-1-phenylpiperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1-phenylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10(15)12-8-5-9-14(13(12)16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILPATAVOYVCMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Acetyl 1 Phenylpiperidin 2 One and Analogues

Retrosynthetic Analysis of the 3-Acetyl-1-phenylpiperidin-2-one Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the analysis reveals key bond disconnections that suggest plausible forward synthetic routes.

The primary disconnections for the this compound skeleton are:

C3-Acetyl Bond: Disconnecting the acetyl group at the C3 position suggests an acylation reaction as a key step in the forward synthesis. This would involve introducing the acetyl group onto a pre-formed 1-phenylpiperidin-2-one (B1595996) ring.

N-Phenyl Bond: Breaking the bond between the nitrogen atom of the piperidinone ring and the phenyl group points towards an N-arylation reaction. This would involve attaching the phenyl group to a piperidin-2-one precursor.

Piperidinone Ring Bonds: Further disconnection of the piperidin-2-one ring itself suggests various cyclization strategies. A common approach involves forming the amide bond and one of the carbon-carbon bonds of the ring in a single or sequential step. youtube.com

This analysis provides a roadmap for the synthesis, highlighting the key transformations required: cyclization to form the piperidinone core, N-arylation to introduce the phenyl substituent, and C3-acylation to append the acetyl group.

Classical and Contemporary Synthetic Routes to Piperidin-2-one Derivatives

Building upon the retrosynthetic analysis, several classical and modern synthetic methods can be employed to construct this compound and its analogues.

Cyclization Reactions for Piperidinone Ring Formation

The formation of the piperidin-2-one (or δ-valerolactam) ring is a fundamental step. nih.gov Various cyclization strategies have been developed to achieve this.

One common method is the Beckmann rearrangement of cyclopentanone (B42830) oxime. google.com This reaction, traditionally carried out in the presence of strong acids like sulfuric acid, rearranges the oxime into the corresponding lactam. However, due to the harsh conditions, alternative methods using milder reagents have been explored. google.com

Another approach involves the intramolecular cyclization of 5-aminopentanoic acid derivatives . This can be achieved through thermal dehydration or by using coupling agents that facilitate amide bond formation.

More contemporary methods include transition metal-catalyzed reactions. For instance, iridium-catalyzed N-heterocyclization of amino alcohols with diols has been shown to produce various cyclic amines, including piperidines, in good yields. organic-chemistry.org

| Cyclization Method | Description | Starting Materials |

| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime to an amide. | Cyclopentanone oxime |

| Intramolecular Amidation | Cyclization of an amino acid derivative. | 5-Aminopentanoic acid |

| Reductive Amination | Formation of an amine from a ketone/aldehyde and an amine, followed by cyclization. | Keto-acid or keto-ester |

| Transition Metal-Catalyzed Cyclization | Use of a metal catalyst to facilitate ring formation. | Diols and primary amines |

N-Arylation Strategies for the Phenyl Substituent

Introducing the phenyl group onto the nitrogen atom of the piperidin-2-one ring can be accomplished through several N-arylation methods.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. researchgate.net This method is widely used for the N-arylation of lactams due to its high efficiency and functional group tolerance.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation , provides an alternative to palladium-based methods. rsc.org While it may require higher reaction temperatures, it is a cost-effective option.

| N-Arylation Method | Catalyst/Reagents | Substrates |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligand, base | Piperidin-2-one, Phenyl halide/triflate |

| Ullmann Condensation | Copper catalyst, base | Piperidin-2-one, Phenyl halide |

| Nucleophilic Aromatic Substitution | Strong base | Piperidin-2-one, Electron-deficient aryl halide |

Introduction of the Acetyl Group at the C3 Position

The final key transformation is the introduction of the acetyl group at the C3 position of the 1-phenylpiperidin-2-one ring. This is typically achieved through an acylation reaction.

C-acylation of lactams can be accomplished by treating the N-substituted piperidin-2-one with a strong base to form an enolate, which then reacts with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). The choice of base and reaction conditions is crucial to control the regioselectivity of the acylation.

A related approach involves the Fries rearrangement , where an O-acylated lactim ether rearranges to the C-acylated lactam under the influence of a Lewis acid.

Catalytic Approaches in the Synthesis of this compound Analogues

Catalysis, particularly using transition metals, has revolutionized the synthesis of complex organic molecules, including piperidinone derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis plays a significant role in the synthesis of substituted piperidines. nih.gov Palladium-catalyzed reactions, for instance, are not only used for N-arylation but also for C-H activation/functionalization, allowing for the direct introduction of substituents onto the piperidine (B6355638) ring. nih.govacs.org

For example, a palladium(II)-catalyzed 1,3-chirality transfer reaction has been developed for the efficient synthesis of 2- and 2,6-substituted piperidines. nih.gov Similarly, cobalt-catalyzed arylations of iodo-substituted cyclic amines with Grignard reagents have proven effective for accessing aryl-substituted N-heterocycles. nih.gov These methods offer high stereoselectivity and functional group tolerance, making them valuable tools for creating diverse libraries of piperidinone analogues. nih.govnih.gov

Recent advancements have also focused on the use of more sustainable and earth-abundant metals like nickel for cross-coupling reactions. Nickel-catalyzed amination of aryl chlorides has been shown to be effective for the synthesis of N-aryl piperazines, a related class of heterocycles. researchgate.net

| Catalytic Reaction | Metal Catalyst | Application in Piperidinone Synthesis |

| Buchwald-Hartwig Amination | Palladium | N-Arylation |

| Suzuki Coupling | Palladium | C-C bond formation for introducing aryl/vinyl groups |

| Heck Coupling | Palladium | C-C bond formation for introducing vinyl groups |

| C-H Activation/Functionalization | Palladium, Rhodium, Ruthenium | Direct introduction of substituents on the piperidine ring |

| Cobalt-Catalyzed Arylation | Cobalt | Arylation of halo-substituted piperidines |

Organocatalysis in Piperidinone Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of piperidine and piperidinone derivatives. mdpi.comchiba-u.jp This approach offers a valuable alternative to traditional metal-based catalysis, often providing milder reaction conditions and unique selectivity. mdpi.com

One notable strategy involves an organophotocatalyzed [1+2+3] cycloaddition to construct the 2-piperidinone scaffold in a single step from readily available starting materials. researchgate.netnih.gov This method utilizes an acridinium-based photocatalyst to mediate the reaction between ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds, demonstrating high chemoselectivity. researchgate.netnih.gov The process is initiated by the single-electron oxidation of the alkene. nih.gov

Domino reactions catalyzed by organocatalysts, such as those employing O-TMS protected diphenylprolinol, have been successfully used to synthesize polysubstituted piperidines with excellent enantioselectivity, forming multiple stereocenters in one step. nih.gov Furthermore, the combination of biocatalysis and organocatalysis, termed a hybrid bio-organocatalytic cascade, has been developed for the synthesis of 2-substituted piperidines. nih.gov This innovative approach uses a transaminase to generate a reactive intermediate for a subsequent Mannich reaction. nih.gov

Recent advancements have also highlighted the use of chiral magnesium biphosphate to initiate a double C-H functionalization/cyclization of 1,3-ene-dienes, leading to substituted tricyclic systems containing the piperidine motif. mdpi.com While not directly producing this compound, these organocatalytic methods showcase the versatility and potential for creating a wide array of complex piperidinone and piperidine structures. mdpi.comnih.gov

Table 1: Examples of Organocatalytic Methods in Piperidinone and Piperidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

| Acridinium-based photocatalyst | [1+2+3] Cycloaddition | One-step synthesis, high chemoselectivity. researchgate.netnih.gov | researchgate.net, nih.gov |

| O-TMS protected diphenylprolinol | Domino Michael addition/aminalization | Forms four contiguous stereocenters, excellent enantioselectivity. nih.gov | nih.gov |

| Transaminase and organocatalyst | Hybrid bio-organocatalytic cascade | Combines biocatalysis and organocatalysis for complexity. nih.gov | nih.gov |

| Chiral magnesium biphosphate | Double C-H functionalization/cyclization | Creates substituted tricyclic systems. mdpi.com | mdpi.com |

Green Chemistry Approaches to the Synthesis of this compound

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of piperidinone derivatives. nih.govethernet.edu.et

Solvent-free, or solid-phase, multicomponent reactions represent a significant green chemistry approach. researchgate.net One such method involves the direct grinding and subsequent microwave irradiation of a four-component mixture of piperonal, binzil, p-phenylene diamine, and ammonium acetate (B1210297) in an acidic medium to produce complex imidazole (B134444) derivatives, showcasing the potential of solvent-free conditions for heterocyclic synthesis. researchgate.net While not a direct synthesis of this compound, this methodology highlights the feasibility of eliminating solvents in the creation of complex nitrogen-containing rings.

Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov

Microwave-assisted synthesis has been successfully employed for the rapid, solventless production of 3-substituted coumarins and benzocoumarins from enaminones. nih.gov This technique has also been applied to the synthesis of various piperidine-containing heterocyclic compounds, such as quinoline (B57606) thiosemicarbazones and acetamide (B32628) derivatives, demonstrating its broad applicability. mdpi.commdpi.com For instance, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides under microwave irradiation afforded the target products in excellent yields within minutes. mdpi.com

Ultrasound-assisted synthesis provides another energy-efficient alternative. researchgate.net It has been utilized in the one-pot, three-component synthesis of isoxazolines bearing sulfonamides through a 1,3-dipolar cycloaddition. nih.gov This method uses ultrasound activation for the in-situ conversion of aldehydes to nitrile oxides. nih.gov The application of ultrasound has been shown to significantly improve extraction efficiency of phenolic compounds from natural sources by causing cellular damage, suggesting its potential to enhance reaction rates and yields in synthetic applications as well. nih.gov

Table 2: Comparison of Green Synthesis Methods

| Method | Key Advantages | Example Application | Reference |

| Solvent-Free | Reduces solvent waste, simplifies purification. | Synthesis of imidazole derivatives. researchgate.net | researchgate.net |

| Microwave-Assisted | Rapid reaction times, higher yields, energy efficient. | Synthesis of coumarins, quinoline thiosemicarbazones. nih.govmdpi.com | nih.gov, mdpi.com |

| Ultrasound-Assisted | Shorter reaction times, good to excellent yields. nih.gov | Synthesis of isoxazolines. nih.gov | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Acetyl 1 Phenylpiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H and ¹³C NMR spectra of 3-Acetyl-1-phenylpiperidin-2-one provide foundational information about its electronic environment and the number of chemically distinct protons and carbons.

¹H NMR: The proton spectrum is anticipated to show distinct signals corresponding to the phenyl, piperidinone, and acetyl moieties. The five protons of the phenyl group would appear as multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The single proton at the chiral center (C3) is expected to resonate as a doublet of doublets, influenced by the adjacent methylene (B1212753) protons. The three sets of methylene protons on the piperidinone ring (C4, C5, and C6) would produce complex overlapping multiplets in the aliphatic region. A sharp singlet, integrating to three protons, would be observed for the acetyl methyl group, likely in the δ 2.1-2.5 ppm range.

¹³C NMR: The ¹³C NMR spectrum would complement the proton data, showing 13 distinct carbon signals. Two signals would be present in the carbonyl region: one for the ketone carbonyl (C=O of the acetyl group) and another for the amide carbonyl (C2 of the piperidinone ring). The six carbons of the phenyl ring would generate signals in the aromatic region (δ 110-140 ppm). The remaining signals would correspond to the methine carbon (C3), the three methylene carbons of the piperidinone ring (C4, C5, C6), and the acetyl methyl carbon.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| Acetyl CH₃ | ~2.3 | ~29 | Singlet (s) |

| Acetyl C=O | - | ~205 | - |

| C2 (Amide C=O) | - | ~170 | - |

| C3-H | ~3.8 | ~55 | Doublet of Doublets (dd) |

| C4-H₂ | ~2.0 - 2.2 | ~25 | Multiplet (m) |

| C5-H₂ | ~1.8 - 2.0 | ~22 | Multiplet (m) |

| C6-H₂ | ~3.5 - 3.7 | ~48 | Multiplet (m) |

| Phenyl C (ipso) | - | ~140 | - |

| Phenyl C (ortho) | ~7.3 | ~126 | Multiplet (m) |

| Phenyl C (meta) | ~7.4 | ~129 | Multiplet (m) |

| Phenyl C (para) | ~7.2 | ~128 | Multiplet (m) |

Note: The chemical shifts are estimated values and may vary based on solvent and experimental conditions.

To confirm the assignments from 1D NMR and establish the complete molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the C3 proton and the adjacent C4 methylene protons. It would also show couplings between the protons on C4, C5, and C6, confirming the piperidinone ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which helps piece together the molecular fragments. Expected key correlations would include:

The acetyl methyl protons to both the acetyl carbonyl carbon and C3.

The C3 proton to the amide carbonyl (C2) and the acetyl carbonyl.

The C6 methylene protons to the ipso-carbon of the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₁₃H₁₅NO₂), the exact mass can be calculated. The predicted monoisotopic mass is 217.11028 Da. uni.lu An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ with a predicted m/z of 218.11756 or other adducts like the sodium adduct [M+Na]⁺ with a predicted m/z of 240.09950. uni.lu

Interactive Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₁₃H₁₆NO₂⁺ | 218.11756 |

| [M+Na]⁺ | C₁₃H₁₅NNaO₂⁺ | 240.09950 |

| [M+K]⁺ | C₁₃H₁₅KNO₂⁺ | 256.07344 |

| [M-H]⁻ | C₁₃H₁₄NO₂⁻ | 216.10300 |

Source: Predicted data from PubChem. uni.lu

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This provides a fingerprint that can confirm the structure. Key expected fragmentation pathways for this compound would include:

Loss of the acetyl group: A primary fragmentation would be the cleavage of the C3-acetyl bond, resulting in the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).

Cleavage of the piperidinone ring: The ring could undergo various cleavages, leading to characteristic fragment ions.

Formation of a phenyl-containing fragment: Fragmentation could lead to ions containing the N-phenyl group, such as the phenyl isocyanate ion (C₆H₅NCO⁺).

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. The most prominent of these would be the carbonyl stretching vibrations. Due to the presence of two distinct carbonyl groups (amide and ketone), two strong absorption bands are expected in the region of 1650-1750 cm⁻¹. The amide C=O stretch of the lactam ring typically appears around 1680 cm⁻¹. The ketone C=O stretch of the acetyl group is expected at a higher frequency, around 1715 cm⁻¹. Other significant absorptions would include C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the phenyl ring.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ketone C=O | Stretch | ~1715 | Strong |

| Amide C=O (Lactam) | Stretch | ~1680 | Strong |

| Aromatic C-H | Stretch | ~3050-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-2960 | Medium |

| Aromatic C=C | Stretch | ~1450-1600 | Medium-Weak |

| C-N | Stretch | ~1200-1350 | Medium |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

As a chiral molecule, this compound can exist as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopic techniques, most notably Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration (R or S) of each enantiomer.

A search of the available scientific literature did not yield any studies on the circular dichroism of this compound. A typical investigation would involve:

Separation of Enantiomers: The racemic mixture would first need to be resolved into its individual enantiomers using a chiral separation technique, such as chiral High-Performance Liquid Chromatography (HPLC).

CD Spectra Measurement: The CD spectrum of each enantiomer would be recorded. Enantiomers exhibit mirror-image CD spectra, with Cotton effects (positive or negative peaks) of equal magnitude but opposite sign at specific wavelengths.

Comparison with Theoretical Calculations: The experimental CD spectra would then be compared with theoretically calculated spectra for both the R and S configurations. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of each enantiomer.

Without experimental CD data, the absolute configurations of the enantiomers of this compound have not been empirically determined and reported.

Chemical Reactivity and Derivatization Studies of 3 Acetyl 1 Phenylpiperidin 2 One

Transformations at the Piperidinone Nitrogen Atom

N-Alkylation and N-Acylation Reactions

General methodologies for the N-alkylation and N-acylation of piperidine (B6355638) and other cyclic amide systems are well-established in organic synthesis. These reactions typically involve the deprotonation of the amide nitrogen followed by reaction with an alkyl or acyl halide. However, specific examples of these reactions being performed on 3-Acetyl-1-phenylpiperidin-2-one are not reported in the scientific literature. While one could extrapolate potential reaction conditions, the absence of empirical data for this specific substrate means that reaction outcomes, yields, and potential side reactions remain speculative.

Synthesis of N-Substituted Analogues for Structure-Activity Relationship (SAR) Probing

The synthesis of N-substituted analogues of a parent compound is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). Such studies are crucial for optimizing the biological activity of a lead compound. There are numerous SAR studies on various piperidine and piperazine (B1678402) derivatives. However, a literature search did not yield any studies specifically focused on the synthesis and SAR of N-substituted analogues of this compound. Without such studies, it is impossible to discuss the impact of N-substituents on the biological activity of this particular scaffold.

Reactivity of the Acetyl Moiety

Aldol Condensations and Knoevenagel Reactions

The acetyl group at the 3-position of the piperidinone ring contains acidic α-protons, making it a potential nucleophile in base-catalyzed C-C bond-forming reactions such as Aldol and Knoevenagel condensations. These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures. While the principles of these reactions are well-understood, there are no published examples of this compound being used as the active methylene (B1212753) component in either Aldol or Knoevenagel reactions. The specific steric and electronic environment of the acetyl group within this molecule could influence its reactivity in ways that cannot be accurately predicted without experimental data.

Reduction and Oxidation Reactions of the Carbonyl Group

The carbonyl group of the acetyl moiety is susceptible to both reduction and oxidation. Reduction would yield a secondary alcohol, while oxidation could potentially lead to a carboxylic acid derivative. General reducing agents like sodium borohydride (B1222165) could be employed for the reduction, and various oxidizing agents could be tested for oxidation. However, no specific literature details the reduction or oxidation of the acetyl group in this compound. The chemoselectivity of such reactions, particularly in the presence of the lactam carbonyl, would need to be determined experimentally.

Electrophilic and Nucleophilic Substitutions on the Phenyl Ring

The phenyl group attached to the piperidinone nitrogen is, in principle, amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the piperidinone substituent would influence the position of substitution. Similarly, nucleophilic aromatic substitution could be envisioned if the phenyl ring were appropriately activated with electron-withdrawing groups. Despite the foundational nature of these reactions, there is a lack of published research describing any electrophilic or nucleophilic substitution reactions performed on the phenyl ring of this compound.

Ring-Opening and Ring-Expansion/Contraction Reactions of the Piperidinone Core

The stability of the piperidin-2-one ring in this compound makes it generally resistant to spontaneous ring-opening. However, under specific chemical conditions, the lactam bond can be cleaved. Furthermore, the presence of the acetyl group at the 3-position introduces possibilities for intramolecular reactions that can lead to ring expansion or contraction, transforming the six-membered ring into a different heterocyclic or carbocyclic system.

Ring-Opening Reactions:

While specific studies on the ring-opening of this compound are not extensively documented in publicly available literature, the general reactivity of lactams suggests that hydrolysis or aminolysis can occur under forceful conditions. For instance, strong acidic or basic hydrolysis would be expected to cleave the amide bond, yielding the corresponding amino acid derivative.

In a related context, the ring-opening of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones in the presence of 1,2-diethylene glycol has been reported to yield 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones, demonstrating a synthetic route that involves the formation of a pyridinone ring through the opening of a different heterocyclic system. evitachem.com

Ring-Expansion/Contraction Reactions:

The transformation of the piperidinone core into larger or smaller ring systems represents a powerful strategy for generating structural diversity. Research on related α-acylated saturated heterocycles has demonstrated the feasibility of such transformations.

One notable method for ring contraction is the visible light-mediated reaction of α-acylated cyclic piperidines, which can furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This photomediated process is proposed to proceed via a Norrish Type II reaction, involving an initial 1,5-hydrogen atom transfer from the piperidine ring to the excited acetyl carbonyl group, followed by C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov While this specific reaction has not been reported for this compound, it provides a potential pathway for its conversion to a cyclopentylamine (B150401) derivative.

The following table outlines the proposed mechanism for a photomediated ring contraction of an α-acylated piperidine, which could be conceptually applied to this compound.

| Step | Description | Intermediate |

| 1 | Photoexcitation of the acetyl group. | Triplet state of the ketone. |

| 2 | 1,5-Hydrogen Atom Transfer (HAT) from the piperidine ring. | 1,4-diradical. |

| 3 | Homolytic C-N bond fragmentation. | Imine-enol intermediate. |

| 4 | Intramolecular Mannich reaction. | cis-1,2-disubstituted cyclopentane. |

This is a generalized mechanism based on studies of related compounds. nih.gov

Ring expansion reactions of piperidine derivatives have also been explored, often involving intramolecular rearrangements. For instance, the ring expansion of prolinols to C3-substituted piperidines has been achieved via an aziridinium (B1262131) intermediate. princeton.edu Although this specific methodology starts from a five-membered ring, it highlights the potential for rearrangements in nitrogen-containing heterocycles to access larger ring systems.

Development of Prodrugs and Pro-compounds (Chemical Transformations)

The development of prodrugs is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a biologically active molecule. For this compound, several functional groups offer handles for chemical modification to create prodrug forms.

The acetyl group at the 3-position is a prime site for derivatization. For example, it could be reduced to the corresponding alcohol, which can then be esterified to create prodrugs with varying lability. The resulting esters would be designed to be hydrolyzed in vivo by esterases to release the active parent compound.

Another approach involves the modification of the lactam nitrogen. However, in this compound, this position is already substituted with a phenyl group, which is generally stable. Therefore, modifications at this position are less straightforward for creating a cleavable prodrug linkage.

A more theoretical approach could involve the synthesis of phosphonoamidate prodrugs. This strategy has been successfully applied to other heterocyclic compounds, where a phosphonate (B1237965) pharmacophore is masked as a phosphonoamidate. google.com In the case of this compound, this would require the introduction of a suitable functional group to attach the phosphonoamidate moiety.

The table below summarizes potential prodrug strategies for this compound, based on general principles of prodrug design.

| Prodrug Moiety | Attachment Site | Potential Activating Enzyme |

| Ester | Hydroxyl group (after reduction of the acetyl) | Esterases |

| Carbonate | Hydroxyl group (after reduction of the acetyl) | Esterases |

| Phosphonoamidate | Requires further functionalization | Phosphatases/Phosphoramidases |

These are hypothetical prodrug strategies and have not been experimentally verified for this compound.

The synthesis of such pro-compounds would involve standard chemical transformations. For example, the reduction of the acetyl group could be achieved using a selective reducing agent like sodium borohydride, followed by esterification using an appropriate acyl chloride or anhydride (B1165640) in the presence of a base.

Computational Chemistry and in Silico Modeling of 3 Acetyl 1 Phenylpiperidin 2 One

Molecular Docking and Molecular Dynamics Simulations

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For 3-Acetyl-1-phenylpiperidin-2-one, docking would be employed to predict its binding mode within the active site of a hypothetical protein target. The process involves preparing the 3D structure of the ligand and the receptor (protein), and then using a scoring function to evaluate the fitness of different binding poses. The results, often given as a binding affinity or score, help identify the most likely interaction geometry. For instance, in studies of similar heterocyclic compounds, docking has been used to position ligands into the active sites of enzymes like acetyl-CoA carboxylase or cyclooxygenase-II to determine probable binding models. nih.govarabjchem.org

Molecular Dynamics (MD) Simulations are used to analyze the physical movements of atoms and molecules over time. nih.gov Following molecular docking, an MD simulation would be performed on the predicted protein-ligand complex of this compound. This simulation would assess the stability of the binding pose, revealing how the ligand and protein residues move and adapt to each other. nih.gov Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to determine if the ligand remains stably bound or if the complex is dynamic. Such simulations, which can run for hundreds of nanoseconds or longer, provide insights into the flexibility of the complex and the persistence of key interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model relies on the principle that structural similarities among compounds often lead to comparable biological activities. nih.gov

To develop a QSAR model for the this compound scaffold, a dataset of its analogues would first need to be synthesized and their biological activities (e.g., IC₅₀ values against a specific target) experimentally determined. Molecular descriptors (physicochemical properties like logP, molar refractivity, and steric parameters) would then be calculated for each analogue. researchgate.net Using statistical methods like multiple linear regression, a mathematical model is built to correlate these descriptors with activity. nih.gov Such a model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. nih.govnih.gov

Table 2: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound ID | R-group (Substitution on Phenyl Ring) | logP (Descriptor 1) | Molar Volume (Descriptor 2) | Experimental pIC₅₀ (Activity) |

|---|---|---|---|---|

| 1 | H (Parent Compound) | 2.1 | 205.4 | 5.2 |

| 2 | 4-Cl | 2.8 | 215.1 | 5.8 |

| 3 | 4-F | 2.3 | 206.3 | 5.5 |

| 4 | 4-CH₃ | 2.6 | 221.7 | 5.7 |

| 5 | 4-NO₂ | 1.9 | 214.8 | 6.1 |

| 6 | 3-Cl | 2.9 | 215.1 | 5.9 |

| 7 | 2-F | 2.4 | 206.3 | 5.3 |

This table is a hypothetical representation to illustrate the type of data required for a QSAR analysis and does not represent real experimental findings.

Prediction of Molecular Interactions and Binding Modes

The prediction of molecular interactions is a crucial output of molecular docking and MD simulations. For this compound, these simulations would identify the specific amino acid residues in a target's binding pocket that interact with the ligand. The types of interactions analyzed include:

Hydrogen Bonds: The carbonyl oxygen of the acetyl group and the lactam ring are potential hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the aliphatic part of the piperidine (B6355638) ring can form hydrophobic and van der Waals interactions with nonpolar residues.

π-π Stacking: The phenyl ring could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Analyzing these interactions provides a detailed binding mode hypothesis, explaining the structural basis for the compound's affinity and selectivity for its target. mdpi.com

Conformational Analysis and Energy Minimization Studies

Conformational Analysis involves studying the different 3D arrangements (conformations) a molecule can adopt and their relative energies. The piperidine ring of this compound is flexible and can exist in various conformations, most commonly chair and boat forms. The presence of substituents—the N-phenyl group and the 3-acetyl group—will significantly influence the conformational preference to minimize steric strain. nih.gov For instance, the interaction between the N-acyl group and substituents at the 2-position can introduce allylic 1,3-strain (A¹,³ strain), which can dictate whether a substituent prefers an axial or equatorial position. nih.gov

Energy Minimization is a computational process used to find the lowest energy conformation of a molecule, which corresponds to its most stable 3D structure. This process is a fundamental step before initiating more complex simulations like molecular docking or dynamics. For this compound, energy minimization would be performed using force fields (like MMFF94 or AMBER) to obtain a geometrically optimized structure, which is essential for accurate in silico predictions. sigmaaldrich.com

Virtual Screening for Analogues and Scaffold Exploration

Virtual Screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.com The structure of this compound can be used as a starting point in two main ways:

Analogue Searching: The compound's structure can be used as a query to search chemical databases (like ZINC or Enamine) for commercially available or synthetically accessible molecules with high structural similarity. This is a rapid way to identify related compounds for biological testing.

Scaffold Hopping: This technique searches for molecules that may be structurally different but possess similar 3D shape and pharmacophoric features (i.e., the spatial arrangement of essential interaction points). nih.gov This allows for the discovery of novel chemical scaffolds that could mimic the biological activity of the original compound but have different core structures, potentially leading to improved properties.

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| Phenylalanine |

| Tyrosine |

Investigations into the Biological Activities of 3 Acetyl 1 Phenylpiperidin 2 One Non Clinical Focus

Target Identification and Engagement Studies (In Vitro and In Silico)

Enzyme Inhibition and Activation Assays (Non-Clinical)

No publicly available studies have reported the effects of 3-Acetyl-1-phenylpiperidin-2-one on enzyme activity. Research into its potential as an enzyme inhibitor or activator has not been documented in accessible scientific literature.

Receptor Binding Profiling (Non-Clinical)

There are no available data from receptor binding assays for this compound. Its affinity and selectivity for various receptors remain uncharacterized.

In Vitro Cellular Assays for Biological Response

Cell-Based Functional Assays (e.g., reporter gene assays, pathway activation)

No information has been published regarding the use of this compound in cell-based functional assays. Consequently, its effects on cellular functions such as reporter gene expression or pathway activation are unknown.

Investigation of Specific Biochemical Pathways

The impact of this compound on specific biochemical pathways has not been a subject of published research.

Mechanistic Studies at the Molecular and Cellular Level

Due to the lack of foundational biological data, no mechanistic studies elucidating the molecular or cellular mode of action for this compound have been found.

Elucidation of Molecular Mechanisms of Action (Non-Clinical)

While specific, detailed molecular mechanism studies for this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from related analogues. For the closely related compound, 3-acetyl-1-(4-chlorophenyl)piperidin-2-one, it is proposed that its biological effects involve interactions with specific biological targets like enzymes and receptors. evitachem.com This suggests that the core piperidinone scaffold may function as an enzyme inhibitor or a modulator of receptor activity, leading to downstream pharmacological effects. evitachem.com

Further insights can be drawn from other heterocyclic compounds containing similar structural motifs. For instance, some 3-acetyl-1,3,4-oxadiazoline derivatives, which also feature an acetyl group on a nitrogen-containing heterocycle, are thought to exert antimicrobial action by influencing the transcription of genes involved in bacterial biofilm formation. nih.gov While structurally distinct from piperidinones, this points to the potential for the acetyl group to play a key role in molecular interactions that disrupt cellular processes.

Studies on Signaling Pathways Modulated by the Compound

Direct research into the signaling pathways specifically modulated by this compound is limited. However, studies on derivatives of pirfenidone (B1678446) (5-methyl-1-phenylpyridin-2-one), which shares the 1-phenylpyridin-2-one core structure, have shown significant activity in modulating fibrotic pathways. Mechanistic studies confirmed that certain pirfenidone derivatives exhibit their anti-fibrosis activity by inhibiting the TGF-β/Smad2/3 signaling pathway. nih.gov This pathway is a critical regulator of cellular processes including growth, differentiation, and extracellular matrix production. The ability of these related compounds to inhibit key markers of fibrosis such as α-SMA, collagen I, and fibronectin via this pathway suggests a potential area of investigation for this compound. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For this compound, a comprehensive SAR profile can be constructed by analyzing research on its analogues and related piperidinone structures.

Systematic Modification of the Piperidinone Ring

The piperidinone ring is a common scaffold in medicinal chemistry, and its modification can significantly impact biological activity. acs.org While systematic modifications of the this compound ring itself are not widely reported, research on related structures provides valuable insights. For example, studies on donepezil (B133215) analogues, which feature a piperidine (B6355638) core, have shown that introducing additional substitutions at various positions on the ring can lead to compounds with enhanced biological activity. acs.org The synthesis of chirally enriched piperidone-based templates demonstrates that stereochemistry at different positions of the ring is a critical factor in biological evaluation, influencing the interaction with targets like acetylcholinesterase. acs.org This highlights the potential for creating more potent or selective compounds by modifying the piperidinone ring of the title compound.

Impact of Substituents on the Phenyl Ring

The N-phenyl ring is a key site for modification to explore SAR. The electronic and steric properties of substituents on this ring can drastically alter a compound's interaction with biological targets. Research into pirfenidone derivatives, which also possess the 1-phenyl-pyridin-2-one structure, has systematically explored the effect of various substituents on the phenylacetyl moiety attached to the core. These studies provide a strong model for understanding the potential impact of similar substitutions on the N-phenyl ring of this compound.

For instance, the introduction of different functional groups at various positions of a phenyl ring in related scaffolds has been shown to modulate anti-fibrosis, acetylcholinesterase inhibitory, and antimycobacterial activities. nih.govnih.govmdpi.com In studies of pirfenidone derivatives, substitutions on an attached phenyl ring with groups like fluorine, bromine, and trifluoromethyl resulted in varied antiproliferative activity against NIH3T3 cells. nih.gov Similarly, work on piperazine-based conjugates showed that lipophilic substituents on the phenyl ring, such as trifluoromethyl groups, could enhance antimycobacterial activity. mdpi.com

Table 1: SAR Insights from Phenyl Ring Modifications in Related Scaffolds

This table summarizes findings from studies on related molecules where the phenyl ring was modified, providing a predictive framework for this compound analogues.

| Compound Series | Substituent Type on Phenyl Ring | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Pirfenidone Derivatives | Trifluoromethyl, Fluoro, Bromo | Modulated antiproliferation activity and inhibition of fibrotic markers. The position and electronic nature of the substituent were critical. | nih.gov |

| Pyridazine Derivatives | Various substitutions on a C-6 phenyl group | Substitutions were generally well-tolerated, leading to derivatives with equivalent or slightly improved AChE inhibitory activity. | nih.gov |

| Piperazine-based Conjugates | Trifluoromethyl, Chloro | Highly lipophilic substituents were found to improve in vitro activity against various mycobacteria strains. | mdpi.com |

Role of the Acetyl Group in Biological Interactions

The 3-acetyl group is a distinguishing feature of the molecule and is predicted to be critical for its biological activity. In studies of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, the N-acetyl group was found to be an important contributor to their antimicrobial properties. nih.gov Its presence can facilitate hydrogen bonding with target macromolecules, a key interaction for molecular recognition and binding. The introduction of an acetyl group into the 1,3,4-oxadiazole (B1194373) ring system can induce antimicrobial activity. nih.gov Furthermore, the acetyl group serves as a reactive chemical handle, enabling further synthetic modifications, as demonstrated in the synthesis of 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one derivatives. researchgate.net

Pre-clinical in vivo Studies (Non-Human Animal Models, focusing on compound effects on biological systems, not clinical outcomes)

Table of Mentioned Compounds

Pharmacodynamic Evaluations in Animal Models

No data is currently available in the public domain regarding the pharmacodynamic properties of this compound in animal models. This includes, but is not limited to, its mechanism of action, receptor binding affinity, and dose-response relationships.

Explanatory Studies on Systemic Biological Responses

There is a lack of published research on the systemic biological responses to the administration of this compound in animal studies. Consequently, information regarding its effects on various organ systems, metabolic pathways, or other physiological parameters is not available.

It is important to note that the absence of published data does not definitively mean that no research has ever been conducted, but rather that it is not present in the accessible scientific literature. Future research may shed light on the biological activities of this particular compound.

Table of Mentioned Chemical Compounds

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Methodologies

The development of efficient and novel synthetic routes to produce 3-Acetyl-1-phenylpiperidin-2-one and its analogs is a primary area for future research. Current methods for synthesizing substituted piperidines often involve multi-step procedures. nih.gov Future investigations could focus on developing more streamlined and stereoselective synthetic strategies.

Key areas of exploration include:

Catalytic Hydrogenation: The reduction of corresponding pyridine (B92270) derivatives is a common method for producing piperidines. nih.govtandfonline.com Research into novel catalysts, such as ruthenium or nickel silicide, could lead to more efficient and diastereoselective cis-hydrogenation, providing greater control over the final product's stereochemistry. nih.gov

Alkene and Alkyne Cyclization: Gold-catalyzed or palladium-catalyzed oxidative amination of non-activated alkenes and intramolecular radical cyclization of enynes are modern approaches to forming substituted piperidines. nih.gov Applying these methods to precursors of this compound could offer new, efficient synthetic pathways.

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions, where multiple chemical transformations occur in a single flask, would enhance the efficiency of synthesizing the piperidinone core. ajchem-a.comajchem-a.com This approach reduces waste and purification steps, making the synthesis more economical and environmentally friendly. ajchem-a.comgoogle.com

Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to higher yields and purity. organic-chemistry.orgnih.gov Exploring the synthesis of this compound using flow chemistry could enable safer and more scalable production.

| Synthetic Method | Potential Advantage | Relevant Precursors |

| Catalytic Hydrogenation | High stereoselectivity | Substituted Pyridines |

| Alkene/Alkyne Cyclization | Formation of multiple bonds in one step | Enynes, Alkene-tethered oximes |

| Multicomponent Reactions | Increased efficiency and reduced waste | Simple starting materials |

| Flow Chemistry | Scalability and precise reaction control | Various |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and biological interactions. While standard techniques like NMR and mass spectrometry provide basic structural information, advanced spectroscopic methods can offer deeper insights.

Future research should employ:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be essential for unambiguously assigning all proton and carbon signals, which is fundamental for confirming the structure of newly synthesized derivatives.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. nih.gov This is invaluable for computational modeling and understanding receptor binding.

Circular Dichroism (CD) Spectroscopy: For chiral derivatives of this compound, CD spectroscopy would be instrumental in determining their absolute configuration and studying their conformational changes in different solvent environments.

Computational Spectroscopic Prediction: Combining experimental data with computational predictions of spectroscopic properties (e.g., using Density Functional Theory) can aid in the interpretation of complex spectra and provide a more detailed understanding of the molecule's electronic structure. uni.lu

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.govmdpi.comyoutube.com These computational tools can be applied to this compound to predict its properties and guide the synthesis of new derivatives.

Potential applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a biological activity is identified, QSAR models can be developed to correlate structural features of this compound derivatives with their activity. researchgate.netnih.gov This allows for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis. researchgate.net

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule based on its structure. arxiv.org Applying these models to this compound and its virtual derivatives would help in the early stages of research to prioritize compounds with favorable pharmacokinetic profiles.

Retrosynthesis Prediction: AI-powered tools can suggest potential synthetic routes for a target molecule, which can be particularly useful for complex derivatives of this compound. mdpi.com

Elucidation of Broader Biological System Interactions (Non-Clinical)

The phenylpiperidine scaffold is present in numerous biologically active compounds. nih.gov Therefore, a key area of future research is to investigate the non-clinical biological interactions of this compound to understand its potential as a chemical probe or a starting point for drug discovery.

Research in this area should focus on:

Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, particularly those involved in neurological or inflammatory pathways, could reveal specific inhibitory activities.

Receptor Binding Assays: The phenylpiperidine moiety is a known pharmacophore for various receptors, including opioid and sigma receptors. nih.gov Investigating the binding affinity of this compound to a range of G-protein coupled receptors (GPCRs) and ion channels could uncover novel biological targets.

Cell-Based Assays: Studying the effects of the compound on cellular processes such as proliferation, apoptosis, and signaling pathways in various cell lines can provide insights into its mechanism of action at a cellular level.

Design and Synthesis of Advanced this compound Derivatives

Based on the foundational knowledge gained from the above research areas, the rational design and synthesis of advanced derivatives can be undertaken. The goal would be to systematically modify the core structure to enhance specific properties or to introduce new functionalities.

Strategies for derivatization could include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring can modulate the electronic properties and steric profile of the molecule, potentially influencing its biological activity and metabolic stability. uni.lu

Alteration of the Acetyl Group: The acetyl group can be replaced with other acyl groups or functionalized to introduce reactive handles for bioconjugation or for probing interactions with biological targets.

Stereoselective Synthesis: The chiral center at the 3-position of the piperidinone ring offers the opportunity for stereoselective synthesis to produce enantiomerically pure compounds, which is crucial as different enantiomers often exhibit distinct biological activities. capes.gov.br

Contribution to Fundamental Chemical Biology Research

Beyond its potential applications, the study of this compound and its derivatives can contribute to fundamental chemical biology research. By designing and synthesizing derivatives with specific properties, these compounds can be used as chemical tools to probe biological systems.

For example, derivatives could be designed to:

Act as Photoaffinity Probes: By incorporating a photolabile group, derivatives could be used to identify and characterize the binding partners of the phenylpiperidine scaffold in a complex biological milieu.

Be Fluorescently Labeled: The attachment of a fluorophore would allow for the visualization of the compound's distribution and localization within cells, providing valuable information about its cellular uptake and trafficking.

Serve as Fragments for Fragment-Based Drug Discovery: The core structure of this compound could serve as a starting point in fragment-based screening campaigns to identify novel lead compounds for various therapeutic targets.

Q & A

Q. What are the optimal synthetic routes for 3-Acetyl-1-phenylpiperidin-2-one, and how can reaction yields be systematically improved?

Methodological Answer: The synthesis of this compound typically involves cyclization or acylation of piperidine precursors. A comparative study of routes (e.g., Claisen-Schmidt condensation vs. Friedel-Crafts acylation) should assess yields, purity (via HPLC), and scalability. For yield optimization:

- Use kinetic studies to identify rate-limiting steps (e.g., acetyl group transfer efficiency) .

- Employ catalysts like Lewis acids (AlCl₃) to enhance acylation efficiency .

- Monitor reaction intermediates via FTIR or LC-MS to detect side products (e.g., over-acetylated derivatives) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires multi-technique corroboration:

- X-ray crystallography : Resolve bond angles and confirm the acetyl-phenyl spatial arrangement (e.g., torsion angles between piperidin-2-one and phenyl groups) .

- NMR spectroscopy : Compare experimental H/C shifts with computational predictions (DFT-based tools like Gaussian) to detect anomalies .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245.1) and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Spill management : Neutralize with inert adsorbents (vermiculite) and avoid water to prevent exothermic reactions .

- Waste disposal : Segregate halogen-free organic waste for incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or impurities. Mitigation strategies include:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) .

- Impurity profiling : Use HPLC-MS to quantify byproducts (e.g., deacetylated analogs) that may skew activity data .

- Meta-analysis : Compare datasets across publications to identify outliers (e.g., IC₅₀ discrepancies in enzyme inhibition assays) .

Q. What computational approaches are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (CYP3A4) and predict metabolic stability .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability .

- MD simulations : Analyze conformational stability in aqueous vs. lipid environments (GROMACS/NAMD) .

Q. How can in vivo toxicity studies be designed to evaluate this compound derivatives?

Methodological Answer:

- Dose-ranging studies : Apply OECD Guideline 423 to determine LD₅₀ in rodent models .

- Biomarker profiling : Monitor liver/kidney function (ALT, creatinine) and histopathology post-administration .

- Species-specific metabolism : Compare murine vs. human hepatocyte metabolism to extrapolate toxicity risks .

Q. What strategies optimize the enantiomeric purity of this compound for chiral pharmacology studies?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns (Chiralpak®) with hexane:isopropanol mobile phases .

- Asymmetric synthesis : Catalyze reactions with chiral ligands (e.g., BINOL-phosphates) to favor specific enantiomers .

- Circular dichroism (CD) : Validate enantiopurity by matching CD spectra to reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.